molecular formula C8H7BrN2O B12094102 {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol

{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol

Cat. No.: B12094102
M. Wt: 227.06 g/mol
InChI Key: AXVJVUQYMCCGFK-UHFFFAOYSA-N
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Description

{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol is a heterocyclic compound that features a bromine atom at the 6th position of a pyrrolo[3,2-b]pyridine ring system, with a methanol group attached to the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Pyrrolo[3,2-b]pyridine: : The synthesis typically begins with the bromination of pyrrolo[3,2-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane under controlled temperatures.

  • Methanol Addition: : The brominated intermediate is then subjected to a nucleophilic substitution reaction with methanol. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often involving a catalyst or a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Major Products

    Oxidation: {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanal or {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}carboxylic acid.

    Reduction: 1H-pyrrolo[3,2-b]pyridin-3-ylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.

    Biological Probes: Used as a probe in biological studies to understand enzyme mechanisms and interactions.

Medicine

    Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.

Industry

    Material Science:

Mechanism of Action

The mechanism by which {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[3,2-b]pyridin-3-ylmethanol: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-chloro-1H-pyrrolo[3,2-b]pyridin-3-ylmethanol: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

Uniqueness

The presence of the bromine atom at the 6th position in {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-3,10,12H,4H2

InChI Key

AXVJVUQYMCCGFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=C2CO)Br

Origin of Product

United States

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